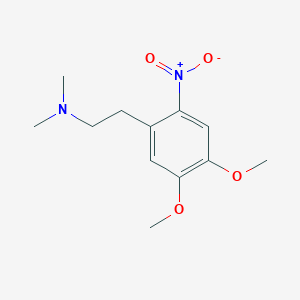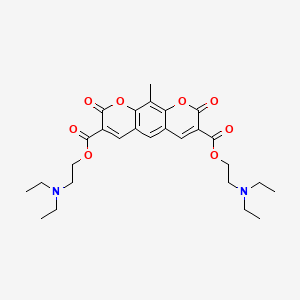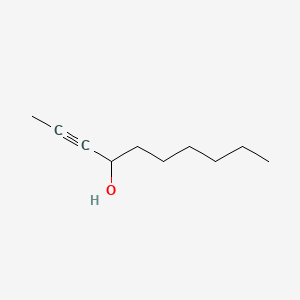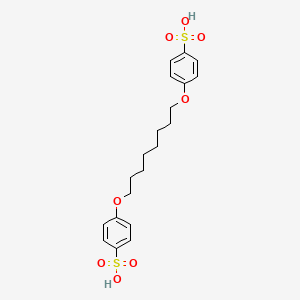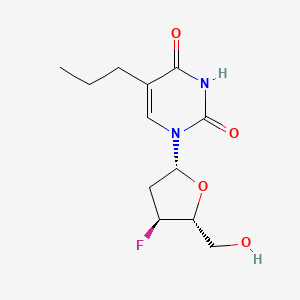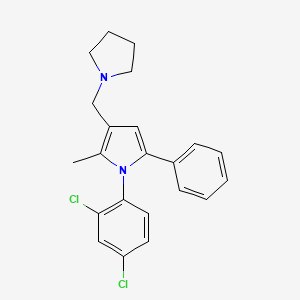
1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)- is a complex organic compound featuring a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)- typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through cyclization reactions, followed by the introduction of substituents via electrophilic aromatic substitution or nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)-
- 1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)-
- 1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)-
Uniqueness
The uniqueness of 1H-Pyrrole, 1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(1-pyrrolidinylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.
Properties
CAS No. |
146204-58-2 |
|---|---|
Molecular Formula |
C22H22Cl2N2 |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-methyl-5-phenyl-3-(pyrrolidin-1-ylmethyl)pyrrole |
InChI |
InChI=1S/C22H22Cl2N2/c1-16-18(15-25-11-5-6-12-25)13-22(17-7-3-2-4-8-17)26(16)21-10-9-19(23)14-20(21)24/h2-4,7-10,13-14H,5-6,11-12,15H2,1H3 |
InChI Key |
HUCXUACOAARZJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3)CN4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one](/img/structure/B12796337.png)
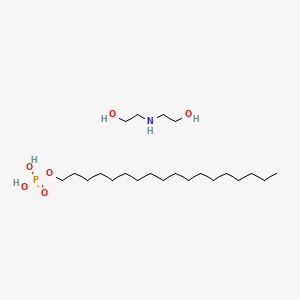
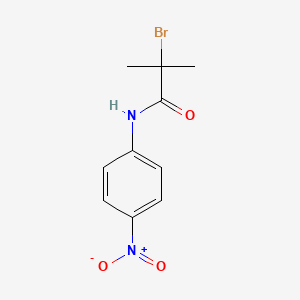
![2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione](/img/structure/B12796351.png)
